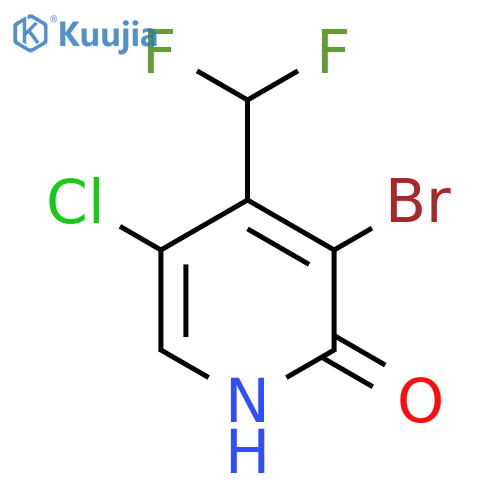Cas no 1805383-31-6 (3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine)

1805383-31-6 structure
商品名:3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine
CAS番号:1805383-31-6
MF:C6H3BrClF2NO
メガワット:258.44792675972
CID:4916802
3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine
-
- インチ: 1S/C6H3BrClF2NO/c7-4-3(5(9)10)2(8)1-11-6(4)12/h1,5H,(H,11,12)
- InChIKey: QEWHNYZMOSHBBC-UHFFFAOYSA-N
- ほほえんだ: BrC1C(NC=C(C=1C(F)F)Cl)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 287
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024005489-1g |
3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine |
1805383-31-6 | 97% | 1g |
$1,730.40 | 2022-04-01 | |
| Alichem | A024005489-500mg |
3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine |
1805383-31-6 | 97% | 500mg |
$1,038.80 | 2022-04-01 |
3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine 関連文献
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
1805383-31-6 (3-Bromo-5-chloro-4-(difluoromethyl)-2-hydroxypyridine) 関連製品
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
